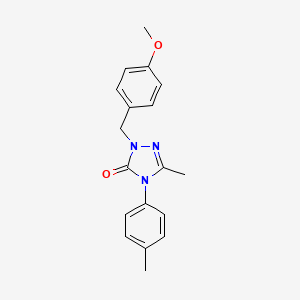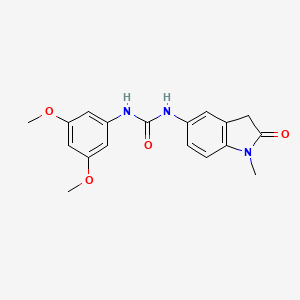
1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interaction
1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, although not directly studied, shares structural similarities with compounds analyzed for their binding interactions and polymorphism, which are key in drug design and material science. For instance, derivatives of urea-based ligands have been examined for their ability to bind to CG base pairs through hydrogen-bonded complexes, a property that could be relevant for this compound's potential application in nucleic acid targeting or molecular recognition (Tutughamiarso, Zeiger, & Bolte, 2011). Additionally, the analysis of polymorphs in similar compounds highlights the importance of crystal packing and molecular conformation in drug solubility and stability, suggesting that this compound could exhibit unique physicochemical properties based on its crystalline form (Tutughamiarso, Zeiger, & Bolte, 2011).
Anticonvulsant and Neurological Research
The structural motif of this compound is found in compounds with reported neurological effects, particularly in the realm of anticonvulsant activity. Derivatives with similar indolin-5-yl urea structures have shown promising results in preclinical models for epilepsy, demonstrating the potential for this compound in neurological research and therapy (Prakash & Raja, 2011). The synthesis and screening of such derivatives underscore the importance of the indolin-5-yl urea backbone in modulating bioactivity, suggesting that the study of this compound could uncover new antiepileptic agents or contribute to the understanding of epilepsy's molecular mechanisms.
Material Science and Chemistry
In material science, the study of urea derivatives, including those structurally related to this compound, has led to insights into the design of low molecular weight hydrogelators. Such compounds have demonstrated the ability to form hydrogels with varied physical properties based on the anionic components, indicating potential applications in drug delivery systems or as novel materials with customizable mechanical properties (Lloyd & Steed, 2011).
Environmental Science
The environmental fate and behavior of urea derivatives, akin to this compound, have been subjects of investigation, particularly concerning their photodegradation and hydrolysis in water. Studies have shown that similar compounds undergo photodegradation, which could have implications for environmental pollution and the design of more eco-friendly pesticides (Gatidou & Iatrou, 2011). Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for pollution mitigation.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-16-5-4-12(6-11(16)7-17(21)22)19-18(23)20-13-8-14(24-2)10-15(9-13)25-3/h4-6,8-10H,7H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRUXIXANDEYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
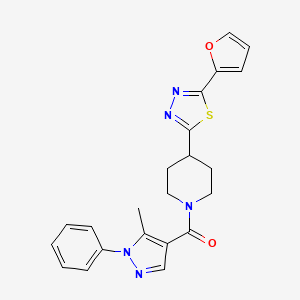
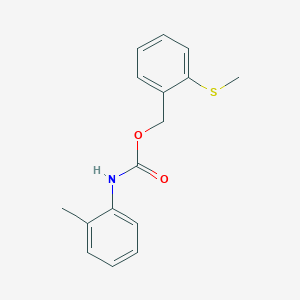

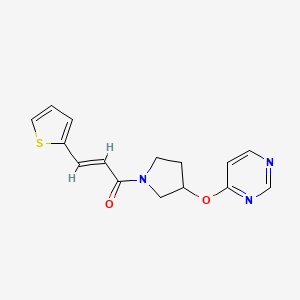





![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)
![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)
![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)

